molecular formula C14H17NO3 B156432 tert-Butyl 6-methoxy-1H-indole-1-carboxylate CAS No. 138344-18-0

tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Cat. No. B156432
M. Wt: 247.29 g/mol
InChI Key: OZWDNKUOSIOAPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyl 6-methoxy-1H-indole-1-carboxylate is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, which is indicative of the synthetic challenges associated with such compounds . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, another tert-butyl indole derivative, required starting materials like tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with an aromatic aldehyde .

Molecular Structure Analysis

The molecular structure of tert-butyl indole derivatives is often characterized using spectroscopic methods such as NMR and IR, as well as mass spectrometry. X-ray crystallography provides detailed insights into the crystal and molecular structure, including the presence of intramolecular hydrogen bonds, which can stabilize the molecule . For example, compound 2a, a tert-butyl indole derivative, crystallizes in the monoclinic space group P21/c and is stabilized by two O–H⋯N and O–H⋯O intramolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of tert-butyl indole derivatives can be influenced by the presence of substituents on the indole ring. For example, the tert-butyl group can affect the electron density and steric hindrance, which in turn can influence the compound's participation in various chemical reactions. The study of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, which may have implications for its reactivity in forming hydrogen bonds in the crystal .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl indole derivatives can be explored through computational methods such as density functional theory (DFT). DFT analyses can predict the intramolecular hydrogen bonding, molecular electrostatic potential, and frontier molecular orbitals, which are crucial for understanding the chemical properties of these compounds . For instance, DFT studies on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate revealed that the DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .

Scientific Research Applications

Synthesis of Complex Compounds

Tert-butyl 6-methoxy-1H-indole-1-carboxylate is used in the synthesis of complex organic compounds. For instance, it's involved in the palladium-catalyzed oxidation-hydroxylation and oxidation-methoxylation of N-Boc indoles, which aids in creating tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates and their derivatives (Zhou et al., 2017). Similarly, this compound acts as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols (Shen et al., 2012).

Characterization and Analysis

The compound is also significant in characterizing and analyzing new chemical structures. For example, it was synthesized and characterized using FTIR, 1H and 13C NMR spectroscopic methods in a study, contributing to the understanding of its crystal and molecular structure (Çolak et al., 2021).

Formation of Spirocyclic and Annulated Compounds

Tert-butyl 6-methoxy-1H-indole-1-carboxylate is instrumental in the formation of spirocyclic and annulated compounds. For example, base-promoted cyclization of related esters has led to the formation of spirocyclic indoline lactones (Hodges et al., 2004). Another study demonstrated its role in the intramolecular annulation of alkynes for synthesizing various gamma-carboline derivatives (Zhang & Larock, 2003).

Pharmaceutical Research

In pharmaceutical research, tert-butyl 6-methoxy-1H-indole-1-carboxylate has been used as a key intermediate. For example, it was involved in synthesizing enantiomerically pure compounds that are intermediates for non-steroidal glucocorticoid receptor modulators (Sumiyoshi et al., 2011).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This likely applies to “tert-Butyl 6-methoxy-1H-indole-1-carboxylate” as well, but specific future directions are not available in the sources I found.

properties

IUPAC Name

tert-butyl 6-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-8-7-10-5-6-11(17-4)9-12(10)15/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWDNKUOSIOAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646557
Record name tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methoxy-1H-indole-1-carboxylate

CAS RN

138344-18-0
Record name tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-methoxy-1H-indole-1-carboxylate
Reactant of Route 6
tert-Butyl 6-methoxy-1H-indole-1-carboxylate

Citations

For This Compound
2
Citations
G Trammel, R Kuniyil, P Crook, P Liu… - Available at SSRN … - papers.ssrn.com
Indole dearomatization is an important strategy to access indolines, a motif present in a variety of natural products and pharmaceuticals. Herein, a method for transition-metal catalyzed …
Number of citations: 0 papers.ssrn.com
G Trammel - 2022 - search.proquest.com
… with literature procedure.52 tert-butyl 5-methoxy-1H-indole-1-carboxylate was synthesized in accordance with literature procedure.51 tert-butyl 6-methoxy-1H-indole-1-carboxylate was …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.